



# Application Notes and Protocols for Coadministration of Elacridar with Paclitaxel

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Compound of Interest		
Compound Name:	Elacridar Hydrochloride	
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These application notes provide a comprehensive overview and detailed protocols for the coadministration of Elacridar, a potent P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor, with the chemotherapeutic agent paclitaxel. The information compiled is intended to guide researchers in designing and executing experiments to explore the synergistic effects of this drug combination in overcoming multidrug resistance (MDR) in cancer therapy.

# Introduction

Paclitaxel is a widely used antineoplastic agent that functions by promoting microtubule polymerization and inhibiting their depolymerization, leading to cell cycle arrest and apoptosis. [1][2] However, its efficacy is often limited by the development of multidrug resistance, frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp, also known as ABCB1).[1][3] P-gp acts as an efflux pump, actively removing paclitaxel and other xenobiotics from cancer cells, thereby reducing intracellular drug concentrations to sub-therapeutic levels.[4][5]

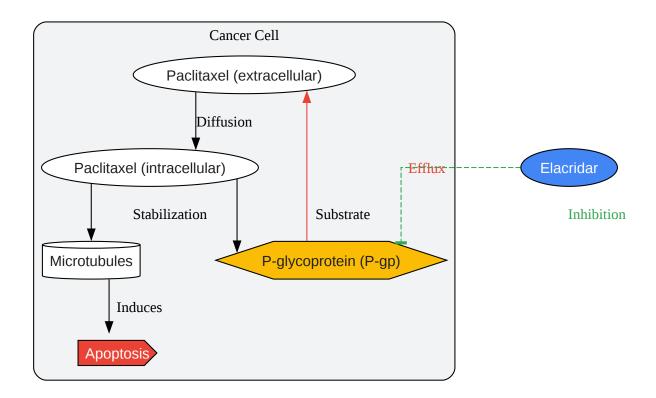
Elacridar (also known as GG918 or GF120918) is a third-generation, non-competitive inhibitor of P-gp and BCRP.[1][6] By blocking the function of these efflux pumps, Elacridar can restore the sensitivity of resistant cancer cells to chemotherapeutic agents that are P-gp substrates.[1] [2] The co-administration of Elacridar with paclitaxel aims to increase the intracellular and systemic exposure of paclitaxel, thereby enhancing its antitumor activity.[6][7]



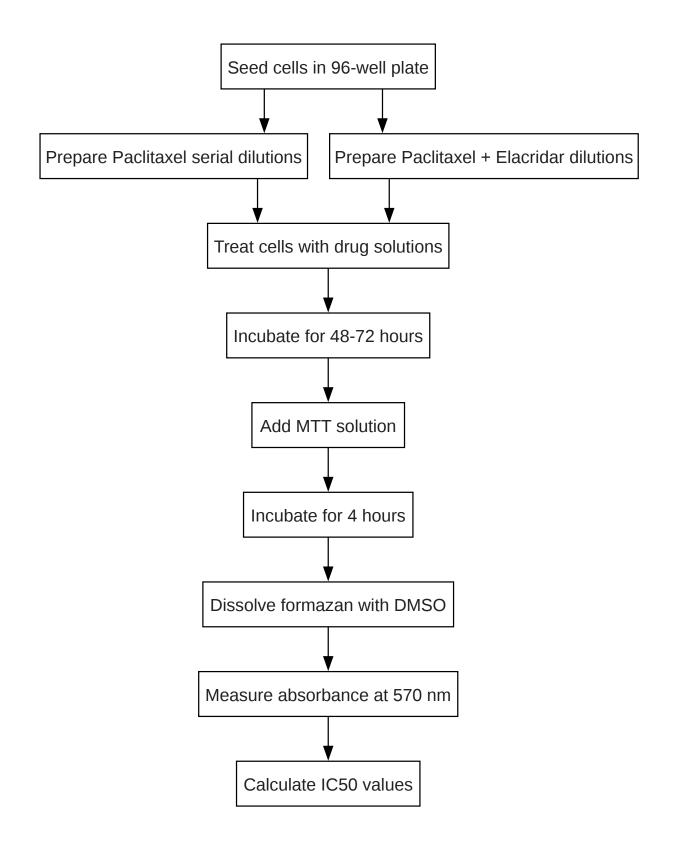
## **Mechanism of Action**

The primary mechanism underlying the synergistic effect of Elacridar and paclitaxel is the inhibition of P-gp-mediated drug efflux. Paclitaxel is a known substrate of P-gp.[2] In resistant cancer cells overexpressing P-gp, paclitaxel is actively transported out of the cell, preventing it from reaching its intracellular target, the microtubules. Elacridar binds to P-gp and inhibits its transport function.[5] This leads to an accumulation of paclitaxel within the cancer cell, allowing it to exert its cytotoxic effects. In addition to its role in cancer cells, P-gp is also expressed in normal tissues such as the intestinal epithelium and the blood-brain barrier, where it limits the oral absorption and central nervous system penetration of its substrates, respectively.[4][6] Elacridar can also inhibit P-gp in these tissues, leading to increased oral bioavailability and brain distribution of co-administered drugs.[6][8]

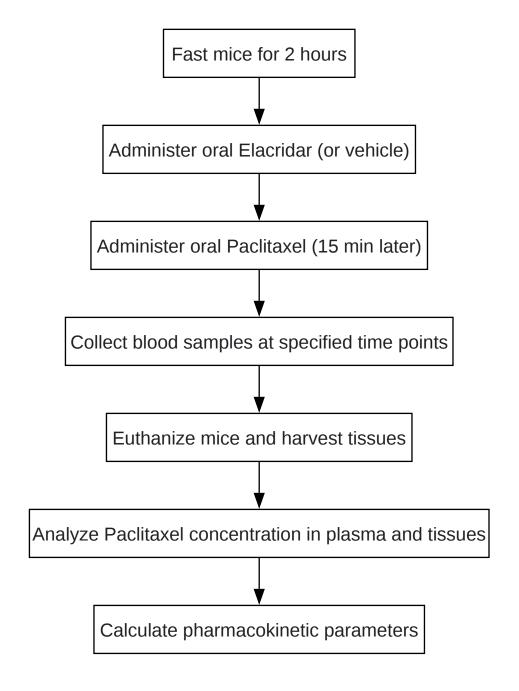












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